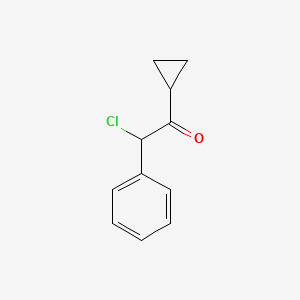

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

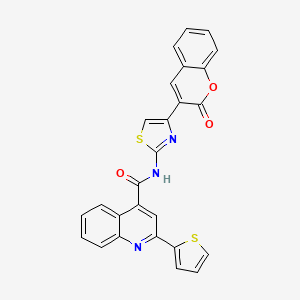

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms .

Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, often involves heterocyclization reactions with different chemical reagents . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate includes a five-membered imidazole ring, a chlorine atom, and an ethyl acetate group . The molecular weight of the compound is 188.61 .Chemical Reactions Analysis

Imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, are known for their broad range of chemical and biological properties . They are key components in the development of new drugs and show different biological activities .Physical And Chemical Properties Analysis

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized through the reaction with ethylchloroacetate and imidazole. This base molecule was further processed to create a variety of Schiff bases and 1,3,4-oxadiazoles, which were then tested for antibacterial activity against common bacteria. This research highlights the potential of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate derivatives in the development of new antibacterial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Catalytic and Synthetic Applications

1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) has been identified as an effective catalyst for the synthesis of trisubstituted imidazoles, utilizing ultrasonic irradiation. This method offers several advantages, including the absence of harmful catalysts and high yield at room temperature, showcasing the utility of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in facilitating organic reactions (Hongjun Zang et al., 2010).

N-Heterocyclic Carbene (NHC) Catalysts

Imidazol-2-ylidenes, part of the NHC family, have demonstrated efficiency as catalysts in transesterification processes involving ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. The research indicates that low loadings of these catalysts can facilitate acylation and transesterification reactions at room temperature, suggesting their potential in green chemistry applications (G. Grasa et al., 2003).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, which could be synthesized from compounds like ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study confirms that these compounds can significantly reduce corrosion, indicating their potential as protective agents in industrial applications (Ke-gui Zhang et al., 2015).

Molecular Docking and Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, possibly derived from ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications for diabetes treatment. Molecular docking studies have further elucidated the binding modes of these compounds, highlighting their therapeutic potential (Ayesha Babar et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is not explicitly mentioned in the search results, imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

The future directions for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate and other imidazole derivatives are likely to involve further exploration of their chemical and biological properties for the development of new drugs . Their broad range of biological activities makes them promising candidates for pharmaceutical research .

Propiedades

IUPAC Name |

ethyl 2-(2-chloroimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOPYJFEZLXRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)